N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Description
“N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic compound. It contains a cyclopenta[b]thiophene core, which is a type of heterocycle that contains a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains amide and ether functional groups, which could potentially influence its physical and chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving halobenzonitriles and thioglycolate in the presence of a base . The exact method would depend on the specific substituents and their positions on the molecule .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the cyclopenta[b]thiophene core and the various substituents. The presence of the sulfur atom in the ring could potentially influence the electronic properties of the molecule . The amide and ether groups could also participate in various intermolecular interactions, potentially influencing the compound’s crystal structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfur atom and the various oxygen atoms could potentially influence its polarity, solubility, and other physical properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-27-15-11-13(12-16(28-6-2)19(15)29-7-3)20(25)24-22-18(21(26)23-4)14-9-8-10-17(14)30-22/h11-12H,5-10H2,1-4H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJWYRYMXYOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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